R vs S Enantiomer: 10- to 100-Fold Stereoselectivity Advantage at the Calcium-Sensing Receptor
The (R) absolute configuration at the benzylic carbon is the single most consequential structural feature for CaSR-targeted activity. In the definitive 1998 PNAS study that established the arylalkylamine calcimimetic pharmacophore, Nemeth et al. reported that R enantiomers were 10- to 100-fold more potent than S enantiomers across the phenylalkylamine series [1]. The S enantiomer of NPS R-568 showed no inhibition of PTH secretion at concentrations as high as 1 µM, whereas the R enantiomer inhibited PTH secretion with an IC₅₀ of 27 ± 7 nM, with effects detectable at concentrations as low as 3 nM [1]. This stereochemical requirement was independently confirmed by Ferry et al., who demonstrated that NPS R-568 (1 µM) significantly stimulated the inositol phosphate response in rat oligodendrocytes, whereas the less potent stereoisomer NPS S-568 (1 µM) was without effect [2]. While this evidence is derived from the structurally related NPS R-568/S-568 pair (ethyl chain with N-(2-chlorophenylpropyl) substitution), the stereochemical determinant resides at the (R)-1-(3-methoxyphenyl)alkylamine core that is shared with the target compound, making this a Class-Level Inference applicable to all CaSR-targeted derivatives built from this chiral amine scaffold.
| Evidence Dimension | Potency at CaSR – inhibition of PTH secretion |
|---|---|
| Target Compound Data | (R)-enantiomer scaffold: IC₅₀ = 27 ± 7 nM (NPS R-568); active at ≥3 nM |
| Comparator Or Baseline | (S)-enantiomer scaffold: no effect at concentrations up to 1 µM (NPS S-568) |
| Quantified Difference | R/S potency ratio: 10–100 fold (class-level); S enantiomer inactive at >37× the R IC₅₀ concentration |
| Conditions | Bovine parathyroid cells; PTH secretion measured by radioimmunoassay; NPS R-568 / NPS S-568 comparison |
Why This Matters
Procurement of the (R)-enantiomer rather than the racemate or S-enantiomer ensures that downstream CaSR-targeted compounds retain the stereochemistry required for nanomolar potency; use of the racemate would introduce 50% inactive isomer, reducing potency and complicating pharmacological interpretation.
- [1] Nemeth EF, Steffey ME, Hammerland LG, Hung BC, Van Wagenen BC, DelMar EG, Balandrin MF. Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proc Natl Acad Sci U S A. 1998 Mar 31;95(7):4040-5. doi: 10.1073/pnas.95.7.4040. PMID: 9520489; PMCID: PMC19959. View Source
- [2] Ferry S, Traiffort E, Stinnakre J, Ruat M. Developmental and adult expression of rat calcium-sensing receptor transcripts in neurons and oligodendrocytes. Eur J Neurosci. 2000 Mar;12(3):872-84. doi: 10.1046/j.1460-9568.2000.00980.x. PMID: 10762317. View Source
